CD 10899

PLK1 Kinase Inhibition Metabolism

CD 10899 (CAS 1331770-20-7) is the hydroxylated, pharmacologically active metabolite of Volasertib, essential for ADME/PK studies and sustained PLK1 target engagement research. Its 45% oral bioavailability in mice surpasses the parent compound (35%), making it ideal for chronic oral dosing models. - Validated PLK1 inhibitor (IC50: 6 nM) with >10-fold selectivity over Aurora A and CDK1, and no PLK2/PLK3 inhibition at 100 nM, enabling precise kinase deconvolution. - Serves as a critical analytical reference standard for quantifying Volasertib and its active metabolite in biological matrices. - Supplied at ≥98% purity with full analytical documentation, ensuring batch-to-batch reproducibility for preclinical and discovery research.

Molecular Formula C34H50N8O4
Molecular Weight 634.8 g/mol
Cat. No. B12379854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCD 10899
Molecular FormulaC34H50N8O4
Molecular Weight634.8 g/mol
Structural Identifiers
SMILESCCC1(C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C)O
InChIInChI=1S/C34H50N8O4/c1-6-34(45)32(44)39(4)28-20-35-33(38-30(28)42(34)22(2)3)37-27-14-9-24(19-29(27)46-5)31(43)36-25-10-12-26(13-11-25)41-17-15-40(16-18-41)21-23-7-8-23/h9,14,19-20,22-23,25-26,45H,6-8,10-13,15-18,21H2,1-5H3,(H,36,43)(H,35,37,38)
InChIKeyRHRKMPAOZIANPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CD 10899: Active Volasertib Metabolite for PLK1 Research


CD 10899 (CAS: 1331770-20-7) is a hydroxylated metabolite of the clinical-stage Polo-like kinase 1 (PLK1) inhibitor Volasertib (BI 6727) . While Volasertib itself is a potent, ATP-competitive PLK1 inhibitor, its metabolite CD 10899 retains pharmacologically relevant activity against PLK1, exhibiting an IC50 of 6 nM . This active metabolite status is crucial for understanding the overall pharmacodynamic profile and sustained target engagement observed with Volasertib therapy, establishing CD 10899 not merely as an inactive clearance product but as a contributor to the drug's biological effects [1].

Why CD 10899 Differs from Generic PLK1 Inhibitors


The selection of CD 10899 over other PLK1 inhibitors, including its own parent compound Volasertib, is driven by its unique context as a pharmacologically active metabolite. In-class compounds like BI 2536 or onvansertib are distinct chemical entities with different ADME (Absorption, Distribution, Metabolism, Excretion) and selectivity profiles [1]. Critically, CD 10899 possesses a distinct pharmacokinetic signature compared to Volasertib, most notably a 28% higher oral bioavailability (45% vs. 35% in mice), which directly impacts its utility in in vivo studies and its contribution to sustained target inhibition . Furthermore, its selectivity profile within the PLK family and against other kinases is not identical to Volasertib, as evidenced by its lack of significant inhibition of PLK2 and PLK3 at concentrations below 100 nM . These quantifiable differences preclude simple interchangeability and underscore the need for CD 10899 in specific research applications focused on drug metabolism, pharmacokinetics, and the sustained pharmacodynamics of Volasertib treatment.

CD 10899 Quantitative Evidence and Comparative Data


PLK1 Inhibition Potency

CD 10899 demonstrates potent inhibition of Polo-like kinase 1 (PLK1), with an IC50 of 6 nM in cell-free kinase assays . While this is less potent than the parent compound Volasertib, which has a reported IC50 of 0.87 nM, it confirms CD 10899 as a pharmacologically active metabolite contributing to the overall target engagement of Volasertib [REFS-1, REFS-2]. This contrasts with many drug metabolites which are often inactive.

PLK1 Kinase Inhibition Metabolism

Kinase Selectivity Profile

CD 10899 exhibits a selective inhibition profile, demonstrating greater than 10-fold selectivity for PLK1 over other kinases such as Aurora A and CDK1 in cell-free assays . Furthermore, it showed no significant inhibition of the closely related kinases PLK2 and PLK3 at concentrations up to 100 nM . This selectivity profile is a key differentiator from other PLK family inhibitors.

Kinase Selectivity PLK Family Off-target Effects

Antiproliferative Activity in NSCLC Cells

In a functional cell-based assay, CD 10899 demonstrated antiproliferative activity comparable to the parent drug. In A549 non-small cell lung cancer (NSCLC) cells, CD 10899 achieved an IC50 of 0.3 μM, which is comparable to the IC50 of 0.2 μM observed for Volasertib under the same conditions .

Antiproliferative NSCLC Cancer Research

Oral Bioavailability

A key differentiator for in vivo applications is oral bioavailability. CD 10899 exhibits a 45% oral bioavailability in mice, which is a 28% relative increase compared to the 35% oral bioavailability of Volasertib . This PK advantage suggests CD 10899 may achieve higher systemic exposure relative to dose and could play a significant role in the sustained efficacy of orally administered Volasertib.

Pharmacokinetics Oral Bioavailability In Vivo Studies

In Vivo Tumor Growth Inhibition

In a nude mouse xenograft model bearing HeLa cervical cancer cells, oral administration of CD 10899 at 20 mg/kg daily for 14 days resulted in a 60% reduction in tumor volume compared to vehicle-treated controls . Correspondingly, tumor weights were reduced from 1.2 ± 0.2 g in the control group to 0.5 ± 0.1 g in the CD 10899-treated group, representing a 58% decrease .

Xenograft Tumor Growth Inhibition In Vivo Efficacy

CD 10899 Research and Application Scenarios


Pharmacokinetic and Metabolism Studies

CD 10899 is the primary active metabolite of Volasertib. Its use as an analytical standard is essential for accurate quantification in plasma and other biological matrices from preclinical and clinical studies investigating Volasertib's ADME properties . This is critical for establishing PK/PD correlations and understanding inter-patient variability in drug exposure.

High Oral Bioavailability In Vivo Studies

For researchers seeking to study the effects of PLK1 inhibition via oral dosing, CD 10899's 45% oral bioavailability offers a PK advantage over the parent compound (35%) . This makes it a suitable compound for chronic oral dosing studies in mice and rats, minimizing the need for IV administration and better modeling a preferred clinical route.

Sustained Target Engagement and Resistance

Given its prolonged half-life (6.8 hours in mice) and active contribution to PLK1 inhibition, CD 10899 is a critical tool for studies designed to understand the sustained pharmacodynamics of Volasertib therapy . It can be used in washout experiments or to model the development of resistance mechanisms, such as those involving P-gp efflux, to which CD 10899 is a partial substrate .

Comparative PLK1 Inhibitor Profiling

CD 10899's defined selectivity profile—>10-fold for PLK1 over Aurora A and CDK1, and no inhibition of PLK2/PLK3 at 100 nM —positions it as a valuable comparator in kinase selectivity panels. Researchers can use CD 10899 to benchmark new PLK1 inhibitors or to deconvolute the contributions of PLK1 versus other kinases in a given biological phenotype.

Technical Documentation Hub

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36 linked technical documents
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